molecular formula C17H23ClN2O2 B6702680 N-[1-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]ethyl]acetamide

N-[1-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]ethyl]acetamide

Cat. No.: B6702680
M. Wt: 322.8 g/mol
InChI Key: ULHUQYJPNZYYQF-UHFFFAOYSA-N
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Description

N-[1-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]ethyl]acetamide is a synthetic organic compound characterized by its complex molecular structure, which includes a piperidine ring substituted with a 3-chloro-2-methylbenzoyl group and an acetamide moiety

Properties

IUPAC Name

N-[1-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-11-15(5-4-6-16(11)18)17(22)20-9-7-14(8-10-20)12(2)19-13(3)21/h4-6,12,14H,7-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHUQYJPNZYYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)N2CCC(CC2)C(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]ethyl]acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

    Introduction of the 3-chloro-2-methylbenzoyl Group: This step involves the acylation of the piperidine ring using 3-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Acetamide Group: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

Scientific Research Applications

N-[1-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]ethyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and thereby influencing various biological pathways. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]methyl]acetamide
  • N-[1-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]propyl]acetamide

Uniqueness

N-[1-[1-(3-chloro-2-methylbenzoyl)piperidin-4-yl]ethyl]acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. The presence of the 3-chloro-2-methylbenzoyl group and the acetamide moiety can significantly influence its binding affinity and selectivity for biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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